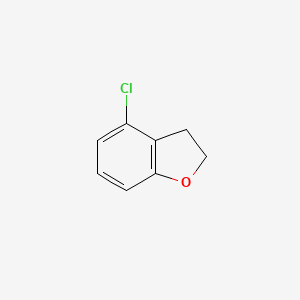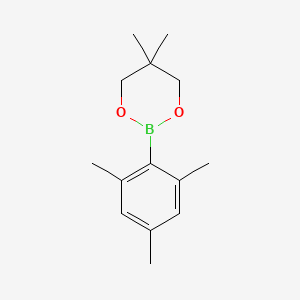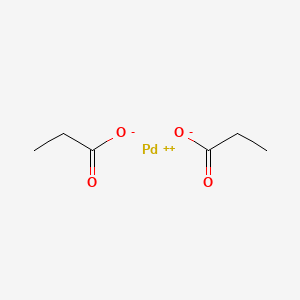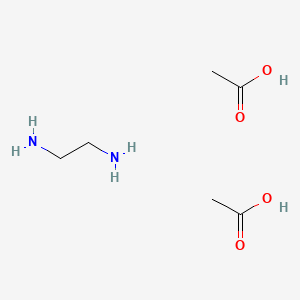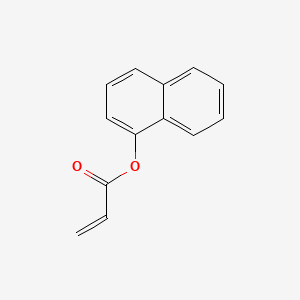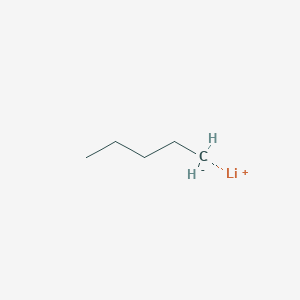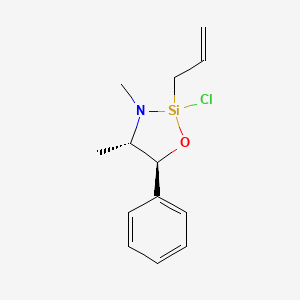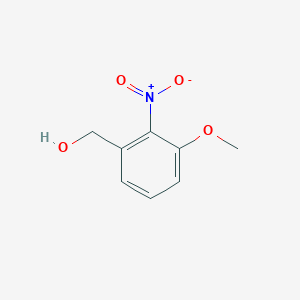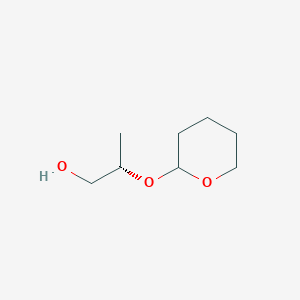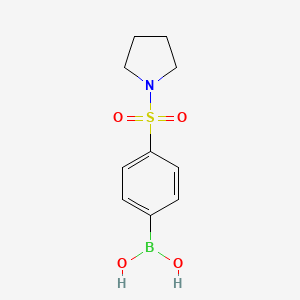
1-(4-Methoxyphenyl)-1-chlorosilacyclobutane
Vue d'ensemble
Description
1-(4-Methoxyphenyl)-1-chlorosilacyclobutane, also known as MCP-Cl, is a versatile, organosilicon compound that has a wide range of applications in the scientific research field. It is a cyclic molecule with a silicon atom at its center with four chlorine atoms and one phenyl group connected to the silicon atom. MCP-Cl is a valuable compound because it has both hydrophobic and hydrophilic properties, which makes it useful for a variety of applications. MCP-Cl is used in the synthesis of various compounds and has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
Applications De Recherche Scientifique
Organic Synthesis and Rearrangements
Photoinduced Electron Transfer and Novel Rearrangements : A study by Ikeda et al. (2004) investigated the photoinduced electron transfer in p-chloranil and 2,2-bis(p-methoxyphenyl)-3,3-dimethyl-4-methylenecyclobutanone, revealing a novel rearrangement via an intermediate radical cation, suggesting potential pathways for synthesizing complex organic molecules (Ikeda, Tanaka, Akiyama, Tero-Kubota, & Miyashi, 2004).
Silicon Protecting Groups in Synthesis : Research by Fischer, Burschka, and Tacke (2014) on the synthesis of 4-silacyclohexan-1-ones and (4-silacyclohexan-1-yl)amines featuring silicon protecting groups like 4-methoxyphenyl (MOP) introduces versatile Si- and C-functional building blocks for synthesis, underlining the importance of silicon in organic synthesis and material science (Fischer, Burschka, & Tacke, 2014).
Photoreaction Studies
Stereochemical Insights in Halomethoxylation : Razin et al. (2007) explored the stereoselectivity of halomethoxylation, contributing to the understanding of reaction mechanisms in organic chemistry, particularly involving cyclobutane derivatives (Razin, Makarychev, Zolotarev, Vasin, Hennig, & Baldamus, 2007).
[σ+π] Cycloaddition Catalyzed by Palladium Complexes : A study by SakuraiHideki and ImaiTakafumi (1975) on the cycloaddition of silacyclobutanes with acetylenes catalyzed by palladium complexes opens avenues for the synthesis of silacyclohexene derivatives, highlighting the role of transition metal catalysis in organic transformations (SakuraiHideki & ImaiTakafumi, 1975).
Development of Novel Materials
- Corrosion Inhibition Studies : Bentiss et al. (2009) demonstrated the use of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole as an effective corrosion inhibitor for mild steel in hydrochloric acid medium, suggesting applications in materials science and engineering for protecting metals from corrosion (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).
Propriétés
IUPAC Name |
1-chloro-1-(4-methoxyphenyl)siletane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClOSi/c1-12-9-3-5-10(6-4-9)13(11)7-2-8-13/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWBPQWOJOCPHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)[Si]2(CCC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80450908 | |
| Record name | 1-(4-METHOXYPHENYL)-1-CHLOROSILACYCLOBUTANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80450908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-1-chlorosilacyclobutane | |
CAS RN |
251453-07-3 | |
| Record name | 1-(4-METHOXYPHENYL)-1-CHLOROSILACYCLOBUTANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80450908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1,1,5,5,5-Hexamethyl-3-propyl-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B1589161.png)
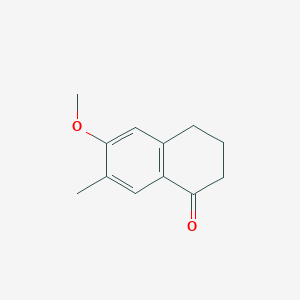
![5-[Difluoro-[4-(4-propylcyclohexyl)cyclohexyl]methoxy]-1,2,3-trifluorobenzene](/img/structure/B1589164.png)
